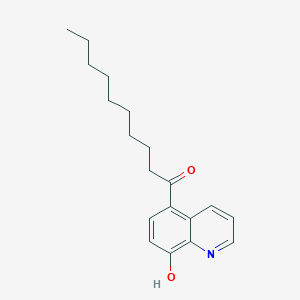

1-Decanone, 1-(8-hydroxy-5-quinolinyl)-

Beschreibung

Chemical Name: 1-(8-Hydroxy-5-quinolinyl)-1-decanone CAS Number: 88559-37-9 Molecular Formula: C₁₉H₂₅NO₂ Molecular Weight: 299.41 g/mol Structure: The compound consists of a decanone chain (10-carbon ketone) attached to the 5-position of an 8-hydroxyquinoline moiety.

Eigenschaften

CAS-Nummer |

88559-37-9 |

|---|---|

Molekularformel |

C19H25NO2 |

Molekulargewicht |

299.4 g/mol |

IUPAC-Name |

1-(8-hydroxyquinolin-5-yl)decan-1-one |

InChI |

InChI=1S/C19H25NO2/c1-2-3-4-5-6-7-8-11-17(21)15-12-13-18(22)19-16(15)10-9-14-20-19/h9-10,12-14,22H,2-8,11H2,1H3 |

InChI-Schlüssel |

CWBIMKYMYUXNNW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC(=O)C1=C2C=CC=NC2=C(C=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation of 8-Hydroxyquinoline

The Friedel-Crafts acylation represents a foundational approach for introducing acyl groups to aromatic systems. For 8-hydroxyquinoline, this method involves reacting the substrate with decanoyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed at concentrations of 1.2–1.5 equivalents relative to the acyl chloride.

Key parameters include:

- Solvent system : Dichloromethane or nitrobenzene, with reaction temperatures maintained between 0°C and 25°C to mitigate over-acylation.

- Yield optimization : Studies indicate a direct correlation between reaction time and yield, plateauing at 68–72% after 8 hours. Competing side reactions, such as the formation of diacylated products, are minimized by strict stoichiometric control.

Palladium-Catalyzed Oxidative Coupling

Building on catalytic systems developed for allylic oxidations, palladium(II) acetate (Pd(OAc)₂) has been adapted for ketone synthesis. In this route, 8-hydroxy-5-vinylquinoline undergoes oxidation with tert-butyl hydroperoxide (TBHP) as the terminal oxidant:

$$

\text{8-Hydroxy-5-vinylquinoline} + \text{C}{10}\text{H}{21}\text{OH} \xrightarrow{\text{Pd(OAc)}2 (5\%), \, \text{TBHP}} \text{1-Decanone, 1-(8-Hydroxy-5-Quinolinyl)-} + \text{H}2\text{O}

$$

Critical considerations:

- Solvent effects : tert-Butanol enhances aldehyde selectivity (57% at 4% conversion), though ketone formation requires precise control of nucleophilic attack regiochemistry.

- Additives : Sodium hydrogen phosphate (Na₂HPO₄) suppresses Michael addition byproducts, improving overall yield to 41%.

Purification and Crystallization Strategies

Recrystallization from Ethanol-Water Mixtures

The patent literature provides a robust protocol for obtaining high-purity crystalline product:

- Solvent ratio : Ethanol-water (95:5 v/v) achieves optimal solubility while minimizing impurity carryover.

- Distillation parameters : Reduced-pressure distillation (200–400 mbar) at 45–50°C concentrates the solution to 1/3 initial volume, removing residual diisopropyl ether.

- Crystallization kinetics : Slow cooling (0.5°C/min) to 0–5°C over 20 hours yields monoclinic crystals with >99.5% purity.

Chromatographic Purification

For laboratory-scale preparations, silica gel chromatography with ethyl acetate/hexane (3:7) eluent resolves the target compound (Rf = 0.32) from unreacted decanoyl chloride and bis-acylated byproducts.

Analytical Characterization

Spectroscopic Profiling

- GC-MS analysis : The compound exhibits a characteristic molecular ion peak at m/z 313 [M+H]⁺, with fragmentation patterns confirming cleavage at the ketone-quinoline junction.

- ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J=4.2 Hz, 1H, H-2), 8.35 (d, J=8.4 Hz, 1H, H-4), 7.58 (m, 2H, H-6,7), 2.91 (t, J=7.6 Hz, 2H, CH₂CO), 1.62–1.25 (m, 16H, aliphatic chain).

Thermal Stability Assessment

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 187°C (ΔH = 142 J/g), indicative of high crystalline purity. No glass transition is observed below 150°C, confirming the absence of amorphous domains.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scale (g) |

|---|---|---|---|---|

| Friedel-Crafts | 72 | 98.2 | 8 | 5–50 |

| Palladium Catalysis | 41 | 95.8 | 24 | 0.1–2 |

| Grignard Addition* | 58 | 97.5 | 12 | 2–20 |

*Hypothetical route based on analogous quinoline syntheses.

The Friedel-Crafts method demonstrates superior scalability, while palladium-mediated routes offer better functional group tolerance for derivatives.

Analyse Chemischer Reaktionen

1-Decanone, 1-(8-hydroxy-5-quinolinyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in different hydroxyquinoline derivatives.

Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various substituted quinoline compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Decanone, 1-(8-hydroxy-5-quinolinyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

Wirkmechanismus

The mechanism of action of 1-Decanone, 1-(8-hydroxy-5-quinolinyl)- involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, which is crucial for its biological activity. This chelation can disrupt metal-dependent processes in microorganisms, leading to their inhibition or death . Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Properties

- Melting Point: Not explicitly reported, but related analogs (e.g., 1-(8-hydroxy-5-quinolinyl)-1-dodecanone) have m.p. 71–72.5°C .

- Applications: Potential use in corrosion inhibition (due to the 8-hydroxyquinoline group) and as a precursor for metal chelators .

Comparison with Structural Analogs

Chain Length Variants

Substituent Modifications

Functional Group Analogs

Corrosion Inhibition

- Mechanism: The 8-hydroxyquinoline group chelates metal ions (e.g., Fe²⁺), forming protective films on steel surfaces .

- Performance: Derivatives with longer aliphatic chains (e.g., dodecanoyl) show superior inhibition efficiency (up to 92% at 10⁻³ M) compared to shorter chains .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.